Exclusive Intermediate Role in a Patented HIV Integrase Inhibitor Synthetic Route (WO 2012018065)
In the convergent route to a hexahydropyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine HIV integrase inhibitor, 4-chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (designated intermediate LI) is the sole enaminone that enables cyclocondensation with ethyl oxalyl chloride to yield diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate (LII). Non-chlorinated analogs such as ethyl 2-dimethylaminomethylene-3-oxobutyrate lack the 4-chloro electrophilic handle and cannot form this pyranone intermediate under the same LiHMDS/THF conditions [1][2].
| Evidence Dimension | Synthetic utility — ability to form 3-chloro-4-oxopyran intermediate via cyclocondensation |
|---|---|
| Target Compound Data | Reacts with ethyl oxalyl chloride in the presence of LiHMDS in THF to afford diethyl 3-chloro-4-oxopyran-2,5-dicarboxylate (single synthetic route documented in WO 2012018065) |
| Comparator Or Baseline | Ethyl 2-dimethylaminomethylene-3-oxobutyrate (unsubstituted analog) — no reported reactivity with ethyl oxalyl chloride to form analogous pyranone |
| Quantified Difference | Qualitative — reaction proceeds for target; no analogous transformation reported for comparator |
| Conditions | LiHMDS, THF; cyclocondensation with ethyl oxalyl chloride (Patent WO 2012018065, Drug Synthesis Database) |
Why This Matters
For procurement supporting this specific HIV integrase inhibitor synthesis, the 4-chloro substituent is a non-negotiable structural requirement; substitution with an unchlorinated analog would halt the synthetic sequence at the pyranone-forming step.
- [1] Sumino, Y.; Okamoto, K.; Masui, M.; Yamada, D.; Ikarashi, F. (Shionogi & Co., Ltd.). Process for Preparing Compound Having HIV Integrase Inhibitory Activity. WO 2012018065, 2012. View Source
- [2] Drug Synthesis Database (yaozh.com). Entry for ethyl 2-(chloroacetyl)-3-(dimethylamino)-2-propenoate (Molecule ID 68607); condensation and cyclocondensation steps. View Source
